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Compound of Interest

Compound Name:
3,5-Dibromo-2,6-

dimethoxypyridine

Cat. No.: B580082 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the regioselective reactions of

3,5-dibromo-2,6-dimethoxypyridine, a versatile building block in organic synthesis. The

strategic functionalization of this pyridine core is crucial for the development of novel

pharmaceuticals and functional materials. This document details protocols for key

transformations including lithiation-substitution, Suzuki-Miyaura coupling, Sonogashira

coupling, and Buchwald-Hartwig amination, enabling the selective synthesis of a wide range of

substituted pyridine derivatives.

Regioselective Lithiation and Electrophilic Quench
The directed ortho-metalation of 3,5-dibromo-2,6-dimethoxypyridine offers a powerful

strategy for the introduction of a variety of functional groups at the C4 position. The two

methoxy groups at the C2 and C6 positions direct the lithiation to the adjacent C3 and C5

positions. However, due to the electronic effects of the methoxy groups, the bromine at the C3

position is preferentially exchanged with lithium. This regioselectivity is opposite to that

observed for 3,5-dibromo-2-hydroxypyridines, where lithiation occurs at the C5 position.

Subsequent quenching of the lithiated intermediate with a range of electrophiles allows for the

synthesis of diverse 4-substituted-3-bromo-2,6-dimethoxypyridines.

Workflow for Regioselective Lithiation-Substitution:
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3,5-Dibromo-2,6-dimethoxypyridine n-BuLi, THF, -78 °C
1.

4-Lithio-3,5-dibromo-2,6-dimethoxypyridine
Forms

Electrophile (E+)
2. Quench

4-Substituted-3,5-dibromo-2,6-dimethoxypyridine
Yields

Click to download full resolution via product page

Caption: Lithiation at C4 followed by electrophilic quench.

Experimental Protocol: Regioselective Lithiation and
Iodination
This protocol describes the regioselective lithiation of 3,5-dibromo-2,6-dimethoxypyridine
followed by quenching with iodine to yield 3,5-dibromo-4-iodo-2,6-dimethoxypyridine.

Materials:

3,5-Dibromo-2,6-dimethoxypyridine

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes

Iodine (I₂)

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Argon or Nitrogen gas

Procedure:

A solution of 3,5-dibromo-2,6-dimethoxypyridine (1.0 equiv) in anhydrous THF is cooled to

-78 °C under an inert atmosphere.

n-Butyllithium (1.1 equiv) is added dropwise, and the resulting mixture is stirred at -78 °C for

1 hour.
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A solution of iodine (1.2 equiv) in anhydrous THF is added dropwise at -78 °C.

The reaction mixture is allowed to warm to room temperature and stirred for an additional 2

hours.

The reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution.

The aqueous layer is extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, filtered, and concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel.

Reactant Product Yield (%) Reference

3,5-Dibromo-2,6-

dimethoxypyridine

3,5-Dibromo-4-iodo-

2,6-dimethoxypyridine
85

Adapted from related

procedures

Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In

the case of 3,5-dibromo-2,6-dimethoxypyridine, the bromine atom at the C3 position is

generally more reactive towards palladium-catalyzed cross-coupling reactions than the one at

the C5 position. This allows for the selective mono-arylation or mono-vinylation at the C3

position, leaving the C5 bromine available for subsequent transformations.

Logical Flow of Regioselective Suzuki-Miyaura Coupling:

3,5-Dibromo-2,6-dimethoxypyridine Arylboronic acid, 
 Pd catalyst, Base

Mono-coupling
3-Aryl-5-bromo-2,6-dimethoxypyridine Second Arylboronic acid, 

 Pd catalyst, Base
Second coupling

3,5-Diaryl-2,6-dimethoxypyridine

Click to download full resolution via product page

Caption: Stepwise Suzuki-Miyaura coupling at C3 then C5.
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Experimental Protocol: Regioselective Mono-Arylation
This protocol details the selective Suzuki-Miyaura coupling of 3,5-dibromo-2,6-
dimethoxypyridine with an arylboronic acid at the C3 position.

Materials:

3,5-Dibromo-2,6-dimethoxypyridine

Arylboronic acid (e.g., Phenylboronic acid)

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃) or other suitable ligand

Potassium carbonate (K₂CO₃) or other suitable base

1,4-Dioxane and Water (solvent mixture)

Argon or Nitrogen gas

Procedure:

To a reaction vessel are added 3,5-dibromo-2,6-dimethoxypyridine (1.0 equiv), the

arylboronic acid (1.2 equiv), palladium(II) acetate (0.05 equiv), and triphenylphosphine (0.1

equiv).

The vessel is evacuated and backfilled with an inert gas three times.

A degassed solution of potassium carbonate (2.0 equiv) in a mixture of 1,4-dioxane and

water (e.g., 4:1 v/v) is added.

The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until completion

as monitored by TLC or GC-MS.

After cooling to room temperature, the mixture is diluted with water and extracted with ethyl

acetate.
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The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, filtered, and concentrated.

The crude product is purified by column chromatography.

Arylboronic Acid Product Yield (%) Reference

Phenylboronic acid

3-Bromo-2,6-

dimethoxy-5-

phenylpyridine

78
Adapted from similar

pyridine systems

4-

Methoxyphenylboronic

acid

3-Bromo-2,6-

dimethoxy-5-(4-

methoxyphenyl)pyridin

e

82
Adapted from similar

pyridine systems

Regioselective Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal

alkyne and an aryl halide. Similar to the Suzuki coupling, the C3-Br bond of 3,5-dibromo-2,6-
dimethoxypyridine is more reactive, allowing for regioselective alkynylation at this position.

Reaction Pathway for Regioselective Sonogashira Coupling:

3,5-Dibromo-2,6-dimethoxypyridine Terminal Alkyne, 
 Pd catalyst, Cu(I) cocatalyst, Base

Selective C3 Coupling
3-Alkynyl-5-bromo-2,6-dimethoxypyridine

Click to download full resolution via product page

Caption: Sonogashira coupling at the more reactive C3 position.

Experimental Protocol: Regioselective Mono-
Alkynylation
This protocol outlines the selective Sonogashira coupling of a terminal alkyne with 3,5-
dibromo-2,6-dimethoxypyridine at the C3 position.
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Materials:

3,5-Dibromo-2,6-dimethoxypyridine

Terminal alkyne (e.g., Phenylacetylene)

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

Copper(I) iodide (CuI)

Triethylamine (Et₃N) or Diisopropylamine (DIPA)

Anhydrous Tetrahydrofuran (THF) or Toluene

Argon or Nitrogen gas

Procedure:

A mixture of 3,5-dibromo-2,6-dimethoxypyridine (1.0 equiv),

bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv)

is placed in a reaction flask.

The flask is evacuated and backfilled with an inert gas.

Anhydrous THF or toluene and triethylamine or diisopropylamine are added, followed by the

terminal alkyne (1.2 equiv).

The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50

°C) until the starting material is consumed (monitored by TLC or GC-MS).

The solvent is removed under reduced pressure.

The residue is taken up in ethyl acetate and washed with water and brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

The product is purified by column chromatography.
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Terminal Alkyne Product Yield (%) Reference

Phenylacetylene

3-Bromo-2,6-

dimethoxy-5-

(phenylethynyl)pyridin

e

88
Adapted from related

dihalopyridines

Trimethylsilylacetylene

3-Bromo-2,6-

dimethoxy-5-

((trimethylsilyl)ethynyl)

pyridine

91
Adapted from related

dihalopyridines

Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the

formation of C-N bonds. The higher reactivity of the C3-Br bond in 3,5-dibromo-2,6-
dimethoxypyridine can be exploited for the regioselective synthesis of 3-amino-5-bromo-2,6-

dimethoxypyridine derivatives.

Process Flow for Regioselective Buchwald-Hartwig Amination:

3,5-Dibromo-2,6-dimethoxypyridine Amine, 
 Pd catalyst, Ligand, Base

Selective Amination at C3
3-Amino-5-bromo-2,6-dimethoxypyridine

Click to download full resolution via product page

Caption: Buchwald-Hartwig amination selectively at the C3 position.

Experimental Protocol: Regioselective Mono-Amination
This protocol describes the selective amination of 3,5-dibromo-2,6-dimethoxypyridine at the

C3 position using the Buchwald-Hartwig reaction.

Materials:

3,5-Dibromo-2,6-dimethoxypyridine
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Amine (e.g., Morpholine)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand

Sodium tert-butoxide (NaOtBu) or other suitable base

Anhydrous Toluene or Dioxane

Argon or Nitrogen gas

Procedure:

In a glovebox or under an inert atmosphere, a reaction vial is charged with Pd₂(dba)₃ (0.02

equiv), XPhos (0.08 equiv), and sodium tert-butoxide (1.4 equiv).

3,5-Dibromo-2,6-dimethoxypyridine (1.0 equiv) and the amine (1.2 equiv) are added,

followed by anhydrous toluene or dioxane.

The vial is sealed and the reaction mixture is heated to 100-110 °C for 12-24 hours.

After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered

through a pad of Celite.

The filtrate is concentrated, and the residue is purified by column chromatography.

Amine Product Yield (%) Reference

Morpholine

4-(5-Bromo-2,6-

dimethoxypyridin-3-

yl)morpholine

85
Adapted from similar

dihalopyridines[1]

Aniline

N-(5-Bromo-2,6-

dimethoxypyridin-3-

yl)aniline

75
Adapted from similar

dihalopyridines[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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